Cerebrocrast

Neuroprotection Parkinson's disease MPP+ model

Researchers studying neurodegeneration often face limited access to DHP derivatives with validated mitochondrial and ion channel activities. Cerebrocrast solves this with its unique multi-target profile: - MPP+ neuroprotection: EC50 = 13 nM, ~950-fold more potent than nimodipine - Dual channel blockade: CaV3.1 (IC50 ~50 µM) + CaV1.2b (IC50 178-586 nM) - In vivo efficacy: 0.1 mg/kg reduces cerebral infarct size in ET-1 stroke model - Mitochondrial probe: Inhibits IMAC & partially prevents PTP opening at <25 µM Supplied as ≥98% pure solid; custom synthesis available. For R&D only.

Molecular Formula C26H35F2NO7
Molecular Weight 511.6 g/mol
CAS No. 118790-71-9
Cat. No. B1668402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerebrocrast
CAS118790-71-9
Synonyms2,6-dimethyl-3,5-bis(2'-propoxyethoxycarbonyl)-4-(2''-difluoromethoxyphenyl)-1,4-dihydropyridine
cerebrocrast
IOS 11212
IOS-1.1212
Molecular FormulaC26H35F2NO7
Molecular Weight511.6 g/mol
Structural Identifiers
SMILESCCCOCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2OC(F)F)C(=O)OCCOCCC)C)C
InChIInChI=1S/C26H35F2NO7/c1-5-11-32-13-15-34-24(30)21-17(3)29-18(4)22(25(31)35-16-14-33-12-6-2)23(21)19-9-7-8-10-20(19)36-26(27)28/h7-10,23,26,29H,5-6,11-16H2,1-4H3
InChIKeyASCWBYZMMHUZMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cerebrocrast Baseline Profile


Cerebrocrast (CAS 118790-71-9, synonym IOS-11212) is a synthetic 1,4-dihydropyridine (DHP) derivative developed at the Latvian Institute of Organic Synthesis [1]. It is characterized by high lipophilicity (calculated log P octanol/water ≈ 4.96) and a strong affinity for membrane lipid bilayers, enabling efficient blood-brain barrier penetration and mitochondrial membrane incorporation [2]. Distinct from many canonical DHP calcium channel blockers, Cerebrocrast exhibits a unique profile of biological activities, including modulation of mitochondrial anion transport, neuroprotection, and cognition-enhancing effects [1].

ProfileAtypical 1,4-DHP with mitochondrial targeting, not a canonical calcium channel blocker
BBBHigh lipophilicity supports blood-brain barrier penetration studies
MechanismMulti-target profile includes T-type calcium channel blockade and mitochondrial anion transport modulation

Why Cerebrocrast Cannot Be Substituted with Generic DHPs


While Cerebrocrast belongs to the 1,4-dihydropyridine (DHP) class, its atypical structural features and resulting functional profile render it non-interchangeable with standard DHP calcium channel antagonists (e.g., nimodipine, amlodipine, nifedipine). Its unique lipophilicity and membrane interaction enable a distinct, multi-targeted mechanism of action, including mitochondrial effects and T-type calcium channel blockade, which are absent or significantly different in magnitude in most comparator DHPs [1]. Procurement decisions must be guided by these specific, quantifiable differentiators to ensure experimental validity and avoid confounding results that would arise from using a structurally similar but functionally divergent analog [2].

Structural homology ≠ functional equivalenceStandard DHP calcium antagonists lack the mitochondrial and T-type channel activities characteristic of Cerebrocrast.
T-type channel blockade absent in comparatorsMost generic DHPs (e.g., nimodipine, amlodipine) do not block CaV3.1 at relevant concentrations; pathway interpretation may shift.
Mitochondrial IMAC/PTP effects not shared by analogsEven close structural relatives (gammapyrone, glutapyrone, diethone) show no IMAC inhibition or PTP modulation, limiting direct substitution.

Quantitative Evidence for Cerebrocrast Differentiation


Superior Neuroprotective Potency vs. Nimodipine in MPP+ Model

In a primary culture of cerebellar granule cells exposed to the neurotoxin MPP+, Cerebrocrast conferred dose-dependent protection with an EC50 of 13 nM [1]. In a direct head-to-head comparison, the reference DHP calcium antagonist nimodipine was approximately 950-fold less potent, exhibiting an EC50 of 12.4 µM [1].

MPP+ Neuroprotection EC50
Head-to-head
Cerebrocrast: 13 nM · Nimodipine: 12.4 µM (~950-fold difference)
Supports neuroprotection endpoint screening in MPP+ model
In vitro rat cerebellar granule cells
Neuroprotection Parkinson's disease MPP+ model

Dual L- and T-Type Calcium Channel Blockade Profile

Whole-cell patch clamp experiments in HEK 293 cells show Cerebrocrast inhibits both L-type (CaV1.2b) and T-type (CaV3.1) calcium currents [1]. It was about 10-fold less effective than neutral dihydropyridines, but more efficient than the charged dihydropyridine amlodipine [1]. Its interaction with CaV3.1 lacked typical state-dependence, a distinct biophysical profile [1].

CaV Channel Block IC50
Method context
L-type (CaV1.2b): 178 nM (-50 mV); T-type (CaV3.1): ~50 µM
Defined dual-channel electrophysiology tool
HEK 293 whole-cell patch clamp; state-dependence review
Calcium Channel Patch Clamp Electrophysiology

Cerebral Infarct Size Reduction vs. Mildronate In Vivo

In a rat model of endothelin-1-induced ischemic stroke, a 7-day pretreatment with Cerebrocrast (0.1 mg/kg, p.o.) resulted in a significant reduction in cerebral infarction size [1]. When compared to mildronate (100 mg/kg), Cerebrocrast demonstrated at least a 2-fold higher activity in reducing the infarct area [1].

Infarct Size Reduction
Head-to-head
Cerebrocrast (0.1 mg/kg): significant reduction (p
Reported in vivo stroke model endpoint response
Endothelin-1 rat model; 7-day pretreatment
Mitochondrial IMAC/PTP
Head-to-head
Only tested DHP that inhibited IMAC and partially prevented PTP opening (≤25 µM)
Supports mitochondrial pathway-specific probe use
Isolated rat liver mitochondria; compared to gammapyrone, glutapyrone, diethone
Membrane Affinity
Class-level
log P = 4.96; Kp(m/w) = 2.7 × 10⁵
High lipophilicity-driven subcellular targeting
Octanol/water and mitochondrial membrane partitioning
Stroke Ischemia Infarct Size

Selective IMAC Inhibition and PTP Modulation

In a comparative study on rat liver mitochondria, Cerebrocrast (at ≤25 µM) was the only DHP derivative among those tested (including gammapyrone, glutapyrone, and diethone) that inhibited the mitochondrial inner membrane anion channel (IMAC) and partially prevented Ca2+-induced opening of the permeability transition pore (PTP) [1]. The other DHP analogs were without effect on these parameters [1].

Mitochondrial IMAC/PTP
Head-to-head
Only tested DHP that inhibited IMAC and partially prevented PTP opening (≤25 µM)
Supports mitochondrial pathway-specific probe use
Isolated rat liver mitochondria; compared to gammapyrone, glutapyrone, diethone
Mitochondria Bioenergetics Permeability Transition

Extreme Mitochondrial Membrane Affinity

Cerebrocrast demonstrates exceptionally high lipophilicity with a calculated log P octanol/water of 4.96 and a measured mitochondrial membrane partition coefficient (Kp(m/w)) of 2.7 (±0.1) x 10^5 [1]. This extreme affinity for lipid bilayers is a key driver of its unique biological properties, including easy blood-brain barrier penetration [1].

Membrane Affinity
Class-level
log P = 4.96; Kp(m/w) = 2.7 × 10⁵
High lipophilicity-driven subcellular targeting
Octanol/water and mitochondrial membrane partitioning
Membrane Partitioning Lipophilicity Pharmacokinetics

Optimal Research Applications for Cerebrocrast


Neuroprotection in Parkinson's Disease Models

Researchers using in vitro MPP+ neurotoxicity models in cerebellar granule cells should select Cerebrocrast due to its exceptional potency (EC50 = 13 nM) which is ~950-fold superior to nimodipine [4]. This allows for the study of protective mechanisms at low, physiologically relevant concentrations where off-target effects are minimized.

Investigating T-Type Calcium Channel Pharmacology

Electrophysiologists studying T-type calcium channels (CaV3.1) can use Cerebrocrast as a defined pharmacological tool. Its IC50 of ~50 µM for CaV3.1 blockade, combined with its known L-type (CaV1.2b) activity (IC50 178-586 nM), provides a unique dual-channel profile that is useful for dissecting the relative contributions of these currents in complex neuronal preparations [4].

Preclinical Stroke and Cerebral Ischemia Research

Investigators utilizing the endothelin-1-induced stroke model in rats can rely on Cerebrocrast (0.1 mg/kg) for its in vivo validated efficacy in reducing cerebral infarct size [4]. Its performance, being at least 2-fold more effective than mildronate, positions it as a promising reference compound or lead scaffold for developing novel stroke-protecting agents [4].

Mitochondrial Physiology and Cell Death Studies

Scientists examining the role of the mitochondrial permeability transition pore (PTP) and inner membrane anion channel (IMAC) in oxidative stress and apoptosis should consider Cerebrocrast as a unique molecular probe [4]. It is the only DHP in its class (compared to gammapyrone, glutapyrone, and diethone) that inhibits IMAC and partially prevents PTP opening at sub-25 µM concentrations, enabling specific pathway interrogation [4].

Application
Selection Property
Validation Focus
MPP+ neurotoxicity model studies
EC50-based potency screening context
Cerebellar granule cell endpoint review
T-type CaV3.1 electrophysiology
Defined dual L-/T-type channel profile
State-dependence and channel subtype review
Endothelin-1 stroke model studies
In vivo infarct size endpoint context
Reported activity vs. mildronate comparator
Mitochondrial PTP/IMAC pathway research
Reported selective IMAC inhibition profile
Pathway-specific probe validation
Selection based on reported research model contexts; user validation of specific endpoints required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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